methyl 5-{(2S,3S,4S)-3-(acetyloxy)-4-[(phenylcarbonyl)amino]tetrahydrothiophen-2-yl}pentanoate
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Overview
Description
Methyl 5-{(2S,3S,4S)-3-(acetyloxy)-4-[(phenylcarbonyl)amino]tetrahydrothiophen-2-yl}pentanoate is a complex organic compound with a unique structure that includes an acetyloxy group, a phenylcarbonyl group, and a tetrahydrothiophen ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 5-{(2S,3S,4S)-3-(acetyloxy)-4-[(phenylcarbonyl)amino]tetrahydrothiophen-2-yl}pentanoate typically involves multiple steps, including the formation of the tetrahydrothiophen ring and the introduction of the acetyloxy and phenylcarbonyl groups. The reaction conditions often require the use of specific catalysts and solvents to ensure the desired stereochemistry is achieved.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route to increase yield and reduce costs. This can include the use of continuous flow reactors and other advanced technologies to streamline the synthesis process.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-{(2S,3S,4S)-3-(acetyloxy)-4-[(phenylcarbonyl)amino]tetrahydrothiophen-2-yl}pentanoate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can remove oxygen-containing groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions often involve specific temperatures, pressures, and solvents to achieve the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.
Scientific Research Applications
Methyl 5-{(2S,3S,4S)-3-(acetyloxy)-4-[(phenylcarbonyl)amino]tetrahydrothiophen-2-yl}pentanoate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It can be used to study enzyme interactions and metabolic pathways.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl 5-{(2S,3S,4S)-3-(acetyloxy)-4-[(phenylcarbonyl)amino]tetrahydrothiophen-2-yl}pentanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The acetyloxy and phenylcarbonyl groups play a crucial role in these interactions, influencing the compound’s binding affinity and specificity. The tetrahydrothiophen ring provides structural stability and contributes to the overall molecular conformation.
Comparison with Similar Compounds
Methyl 5-{(2S,3S,4S)-3-(acetyloxy)-4-[(phenylcarbonyl)amino]tetrahydrothiophen-2-yl}pentanoate can be compared with other similar compounds, such as:
Methyl 2-amino-5-tert-butyl-cyclopentane-1-carboxylate: This compound has a similar structure but lacks the acetyloxy and phenylcarbonyl groups.
Methyl 5-tert-butyl-cyclopentene-1-carboxylate: This compound has a similar backbone but different functional groups.
The uniqueness of this compound lies in its specific combination of functional groups and stereochemistry, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C19H25NO5S |
---|---|
Molecular Weight |
379.5 g/mol |
IUPAC Name |
methyl 5-[(2S,3S,4S)-3-acetyloxy-4-benzamidothiolan-2-yl]pentanoate |
InChI |
InChI=1S/C19H25NO5S/c1-13(21)25-18-15(20-19(23)14-8-4-3-5-9-14)12-26-16(18)10-6-7-11-17(22)24-2/h3-5,8-9,15-16,18H,6-7,10-12H2,1-2H3,(H,20,23)/t15-,16+,18+/m1/s1 |
InChI Key |
PVEAODUKPHUVRQ-RYRKJORJSA-N |
Isomeric SMILES |
CC(=O)O[C@H]1[C@@H](CS[C@H]1CCCCC(=O)OC)NC(=O)C2=CC=CC=C2 |
Canonical SMILES |
CC(=O)OC1C(CSC1CCCCC(=O)OC)NC(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
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